molecular formula C10H12O3S B13085435 4-(Cyclopropylsulfonyl)-2-methylphenol

4-(Cyclopropylsulfonyl)-2-methylphenol

Katalognummer: B13085435
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: ZTEMCYKLVCXBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylsulfonyl)-2-methylphenol is an organic compound characterized by a cyclopropylsulfonyl group attached to a methylphenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-methylphenol typically involves the sulfonylation of 2-methylphenol (o-cresol) with cyclopropylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclopropylsulfonyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of 4-(Cyclopropylsulfonyl)-2-methylquinone.

    Reduction: Formation of 4-(Cyclopropylsulfanyl)-2-methylphenol.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylsulfonyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylsulfonyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the cyclopropylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Cyclopropylsulfonyl)phenol
  • 2-Methyl-4-(methylsulfonyl)phenol
  • 4-(Cyclopropylthio)-2-methylphenol

Comparison: 4-(Cyclopropylsulfonyl)-2-methylphenol is unique due to the presence of both a cyclopropylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclopropylsulfonyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

4-cyclopropylsulfonyl-2-methylphenol

InChI

InChI=1S/C10H12O3S/c1-7-6-9(4-5-10(7)11)14(12,13)8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI-Schlüssel

ZTEMCYKLVCXBTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.